LY 293284 is derived from structural simplifications of the ergoline-based psychedelic lysergic acid diethylamide (LSD). Its chemical structure allows it to exhibit unique pharmacological properties, primarily acting on the central nervous system. The compound's IUPAC name is (-)-LY293284, and it has the molecular formula with a molar mass of approximately 298.43 g/mol .
The synthesis of LY 293284 involves several chemical reactions that focus on modifying the indole structure characteristic of tryptamines. The process typically includes:
The detailed methodologies are often proprietary or published in specialized journals, which provide insights into reaction conditions and purification techniques used to isolate LY 293284 effectively .
The molecular structure of LY 293284 features a conformationally restricted tryptamine backbone with specific functional groups that confer its biological activity:
The compound's three-dimensional conformation can be modeled using computational chemistry techniques, allowing researchers to predict its interactions with biological targets more accurately .
LY 293284 participates in various chemical reactions that are essential for its pharmacological effects:
The mechanism of action for LY 293284 primarily involves its role as a selective agonist of the 5-HT1A receptor:
LY 293284 possesses several notable physical and chemical properties:
These properties are critical for researchers when formulating experiments or developing therapeutic applications involving this compound .
The primary applications of LY 293284 include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: